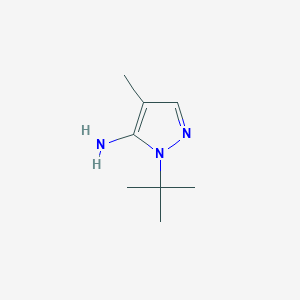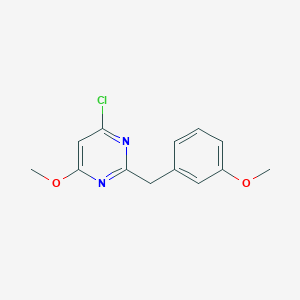![molecular formula C13H18N6O4 B14045099 2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is a nucleoside analog with significant applications in biomedical research. This compound is primarily utilized as a probe to study RNA modifications and their association with diseases such as cancer and viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves multiple stepsThe process typically involves the use of protecting groups such as dimethoxytrityl (DMT) and diphenylcarbamoyl to ensure stability during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis protocols with high coupling efficiency. The use of phosphoramidite chemistry in solid-phase oligonucleotide synthesis is a common approach, ensuring the incorporation of multiple consecutive residues with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Serves as a probe to study RNA modifications and their role in gene expression and regulation.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The compound targets specific molecular pathways, such as those involved in RNA modification, leading to altered gene expression and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-N2-Dimethylaminomethylene-Guanosine: Another nucleoside analog with similar structural properties.
2’-Deoxy-N2-DMF-5’-O-DMT-Guanosine: Used in the synthesis of nucleoside analogs and antiviral drugs.
Uniqueness
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is unique due to its specific dimethylaminomethylidene moiety, which enhances its stability and reactivity in various biochemical applications. This structural feature distinguishes it from other nucleoside analogs and contributes to its effectiveness as a research tool.
Eigenschaften
Molekularformel |
C13H18N6O4 |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
FOSUWRSEKRWMFJ-DJLDLDEBSA-N |
Isomerische SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



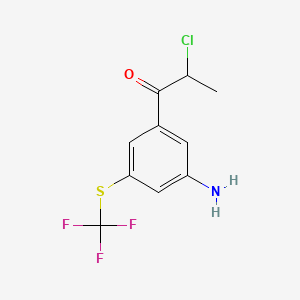
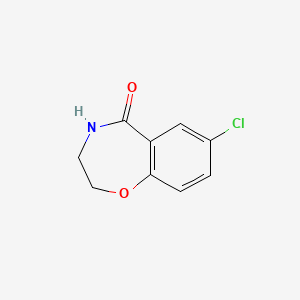
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)

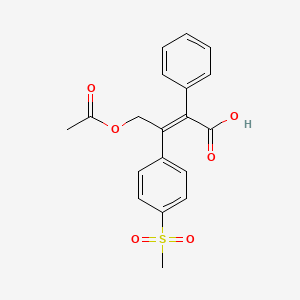
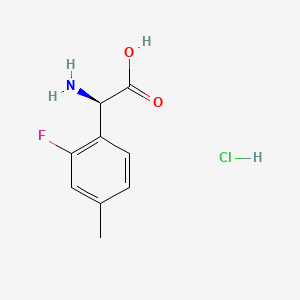
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
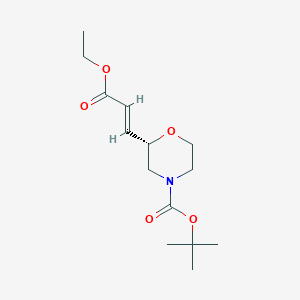
![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
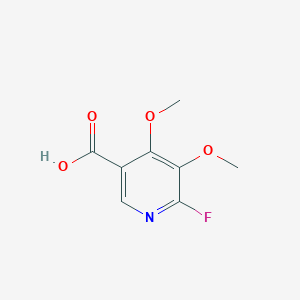
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
